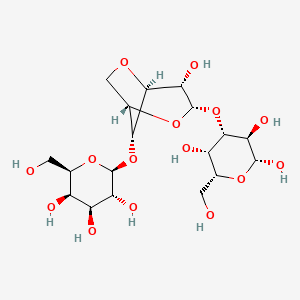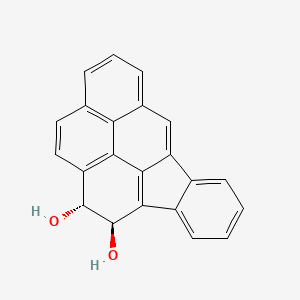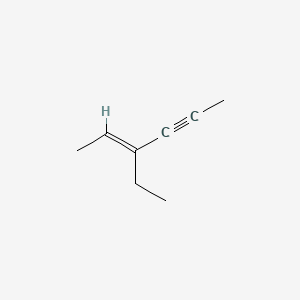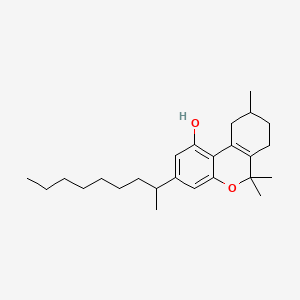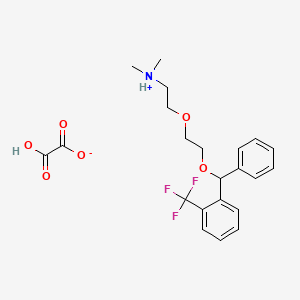![molecular formula C6H7N4O4S- B13785383 hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered significant interest in the scientific community due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. This reaction is often catalyzed by hydrochloric acid, which facilitates the chemo-selective substitution at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions are generally mild, and the process is straightforward, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process, ensuring a consistent supply of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield a variety of derivatives with potentially enhanced biological activity .
Aplicaciones Científicas De Investigación
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored as a potential therapeutic agent for various diseases, including cancer and tuberculosis
Biological Research: It is used as a tool compound to study the mechanisms of action of various biological targets, such as kinases and other enzymes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function and leading to the desired therapeutic effects . The pathways involved in these interactions are complex and often involve multiple steps, including the modulation of signaling pathways and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique compared to other similar compounds due to its specific structure and the presence of the pyrrolo[2,3-d]pyrimidine core. Similar compounds include:
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has similar biological activity but differs in its substitution pattern.
4-Methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with distinct chemical properties and biological activities.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Propiedades
Fórmula molecular |
C6H7N4O4S- |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C6H6N4.H2O4S/c7-5-4-1-2-8-6(4)10-3-9-5;1-5(2,3)4/h1-3H,(H3,7,8,9,10);(H2,1,2,3,4)/p-1 |
Clave InChI |
ZVFLCRGXDSPVKK-UHFFFAOYSA-M |
SMILES canónico |
C1=CNC2=NC=NC(=C21)N.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



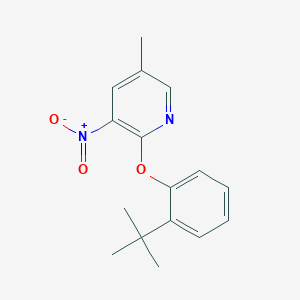
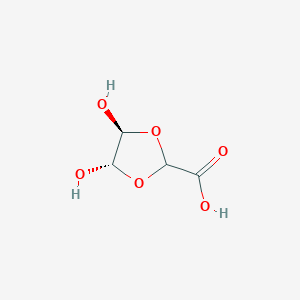
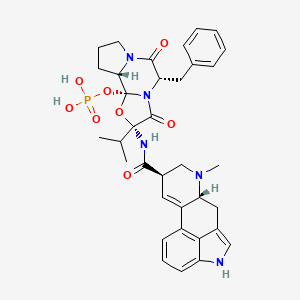
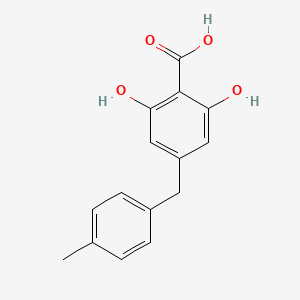

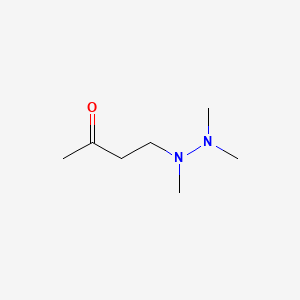
![[[[[(Aminophenyl)methyl]phenyl]amino]methyl]phenol](/img/structure/B13785352.png)
